molecular formula C9H13N3O2 B2998989 Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate CAS No. 2287342-26-9

Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2998989
CAS No.: 2287342-26-9
M. Wt: 195.222
InChI Key: QYOQATLUVIQLKN-UHFFFAOYSA-N
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Description

“Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the molecular formula C9H13N3O2 . It has an average mass of 195.218 Da and a monoisotopic mass of 195.100784 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been described . This method provides a rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The InChI code for “methyl 2-azabicyclo [2.2.1]heptane-1-carboxylate hydrochloride” is 1S/C8H13NO2.ClH/c1-11-7 (10)8-3-2-6 (4-8)5-9-8;/h6,9H,2-5H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo [2.2.1]heptane-1-carboxylates . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .


Physical and Chemical Properties Analysis

“Methyl 2-azabicyclo [2.2.1]heptane-1-carboxylate hydrochloride” has a molecular weight of 191.66 . It is a powder at room temperature .

Scientific Research Applications

Asymmetric Synthesis

Methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates derivatives have been synthesized using Aza-Diels-Alder reactions. These reactions are crucial for producing chiral compounds that have potential applications in drug development and other areas of chemical research. The asymmetric synthesis achieved through these reactions demonstrates the compound's utility in creating molecules with specific chiral properties, which are important in many biological processes (Waldmann & Braun, 1991).

Microwave-Assisted Synthesis

The compound has been utilized in microwave-assisted synthesis, leading to efficient and rapid production of novel molecules. For instance, methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate was synthesized from an amino-dibromocyclohexanecarboxylate precursor. This process underscores the compound's relevance in modern synthetic methodologies, enabling faster reactions under microwave conditions and highlighting its versatility in organic synthesis (Onogi, Higashibayashi, & Sakurai, 2012).

Cycloaddition Reactions

Cycloaddition reactions involving Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate derivatives have been explored for creating complex molecular architectures. These reactions are essential for constructing novel cyclic compounds, which can serve as key intermediates in the synthesis of biologically active molecules. The regioselective cycloaddition reactions, in particular, allow for precise control over the molecular structure, which is critical in the design of compounds with specific functions (Molchanov & Tran, 2013).

Click Chemistry Applications

The azide group in this compound makes it a valuable reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions are a cornerstone of click chemistry, widely used for bioconjugation, the creation of dendrimers, and the synthesis of various polymers and materials. The high efficiency, selectivity, and versatility of these reactions demonstrate the compound's utility in a broad range of chemical synthesis and materials science applications (Hong, Steinmetz, Manchester, & Finn, 2010).

Safety and Hazards

The safety information for “methyl 2-azabicyclo [2.2.1]heptane-1-carboxylate hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . The reaction features metal-free, mild, and operationally simple conditions, providing synthetically useful bicyclo[2.2.1]heptane-1-carboxylates in good yields with excellent enantioselectivity . Importantly, this method is amenable to large-scale preparation, thus facilitating relevant drug discovery and pharmaceutical activities .

Mechanism of Action

Target of Action

It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . This suggests that the compound may interact with multiple targets, depending on its specific functional groups and stereochemistry.

Mode of Action

It’s known that similar bicyclo[221]heptane derivatives can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ function or activity.

Properties

IUPAC Name

methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8(13)9-3-2-6(5-9)4-7(9)11-12-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOQATLUVIQLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)CC2N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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